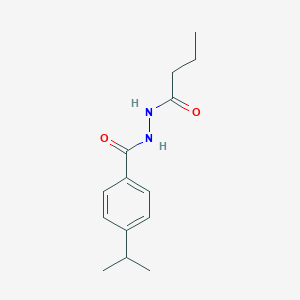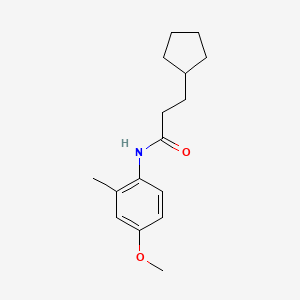
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide
描述
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as DFPP, is a chemical compound that has been extensively studied for its potential pharmacological properties. It is a member of the amide class of compounds and has been found to have a wide range of biological activities.
作用机制
The exact mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has several advantages for use in lab experiments. It is a highly potent compound, which means that small concentrations can be used to achieve significant effects. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has some limitations for lab experiments. It has a short half-life, which means that it may need to be administered frequently to maintain its effects. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is also highly lipophilic, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One area of interest is the potential use of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide analogs. Additionally, the use of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in combination with other drugs may be explored to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide and its potential applications in various disease states.
科学研究应用
2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-3-20-8-6-13(7-9-20)19-16(21)11(2)22-15-5-4-12(17)10-14(15)18/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKLLJALQWMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-chlorophenyl)ethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide](/img/structure/B4722420.png)
![5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4722424.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[(N,N-dimethylglycyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4722426.png)
![4-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4722433.png)
![2-amino-6-(1,1-dimethylpropyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722438.png)

![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4722455.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4722472.png)

![N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4722487.png)
![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4722507.png)

![5-bromo-N-{[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]carbonothioyl}nicotinamide](/img/structure/B4722519.png)
